molecular formula C7H8O3S2 B2385302 4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione CAS No. 137004-58-1

4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione

Cat. No.: B2385302
CAS No.: 137004-58-1
M. Wt: 204.26
InChI Key: MFTKAMUOHUPBRG-UHFFFAOYSA-N
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Description

4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione is a chemical compound known for its unique structure and properties It is a member of the thienothiopyran family, which is characterized by a fused ring system containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-b]thiopyran derivative with an oxidizing agent to introduce the dioxo functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, hydroxylated compounds, and various substituted thienothiopyrans .

Scientific Research Applications

4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.

    Sulfone derivatives: Compounds with similar oxidation states and functional groups.

Uniqueness

4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3,6,8H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTKAMUOHUPBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1O)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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